2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C11H10FNO2S |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10FNO2S/c1-16(14,15)10-6-7-13-11(10)8-4-2-3-5-9(8)12/h2-7,13H,1H3 |
InChI Key |
OKDLKZAPINVFBT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Approaches
Cyclization-Based Pyrrole Core Formation
The pyrrole ring serves as the foundational scaffold for this compound. Classical cyclization methods, such as the Paal-Knorr synthesis, have been adapted to incorporate the 2-fluorophenyl moiety. In one documented route, 2-(2-fluorobenzoyl)malononitrile undergoes sequential reductions to form the pyrrole backbone. Key steps include:
- First Reduction : Catalytic hydrogenation with 10% palladium carbon (Pd/C) under hydrogen pressure (0.01 MPa) at 47°C, achieving >99% conversion of the nitrile groups.
- Second Reduction : Utilization of Raney nickel in a tetrahydrofuran (THF)-water system to stabilize intermediates and prevent over-reduction.
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Pd/C, H₂, THF, 47°C | 85–90 | 96.2 |
| Intermediate Purification | THF-water (1:5), 20–30°C pulping | – | 99.5 |
Sulfonylation at the 3-Position
Post-cyclization, the introduction of the methylsulfonyl group is achieved via sulfonylation. Sodium hydride (NaH) or triethylamine (TEA) facilitates the reaction between the pyrrole intermediate and methylsulfonyl chloride.
Critical Parameters :
- Solvent Selection : Dichloromethane (DCM) or THF ensures optimal solubility and reaction kinetics.
- Temperature Control : Reactions conducted at 0–5°C minimize side reactions, such as over-sulfonylation.
| Sulfonylation Method | Base | Solvent | Yield (%) |
|---|---|---|---|
| NaH-mediated | NaH, DCM | DCM | 78–82 |
| TEA-mediated | TEA, THF | THF | 70–75 |
One-Pot Synthesis Strategies
Integrated Cyclization-Sulfonylation
Modern approaches prioritize minimizing intermediate isolation. A one-pot method, inspired by patent CN113845459A, combines cyclization and sulfonylation in a single reactor:
- Cyclization Phase : 2-(2-fluorobenzoyl)malononitrile undergoes hydrogenation with Pd/C, forming the pyrrole core.
- In-Situ Sulfonylation : Direct addition of methylsulfonyl chloride and NaH to the reaction mixture introduces the sulfonyl group without intermediate purification.
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reproducibility and safety:
Mechanistic Insights and Challenges
Regioselectivity in Sulfonylation
The electron-withdrawing nature of the 2-fluorophenyl group directs electrophilic substitution to the 3-position of the pyrrole ring. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for sulfonylation at C3 over C4 due to favorable orbital overlap.
Byproduct Formation and Mitigation
- Over-Oxidation : Excess methylsulfonyl chloride may oxidize the pyrrole ring, forming sulfone derivatives. Controlled reagent stoichiometry (1.1 equiv) limits this side reaction to <5%.
- Pyrrole Ring Degradation : Acidic byproducts from sulfonylation are neutralized using aqueous sodium bicarbonate washes.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Stepwise Cyclization-Sulfonylation | 3 | 70–75 | Moderate | High solvent waste |
| One-Pot Integrated | 2 | 88–92 | High | Low solvent waste |
| Continuous Flow | 2 | 90–94 | Industrial | Minimal waste |
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituent positions, sulfonyl group types, and additional functional groups. Key comparisons include:
Notes:
- Sulfonyl Group Impact : Methylsulfonyl (target) offers balanced polarity and steric accessibility compared to bulkier tert-butylsulfonyl (Compound 14) or phenylsulfonyl (Compound 13). This affects solubility and binding interactions .
- Fluorophenyl Position : The 2-fluorophenyl group (target) may induce different electronic and steric effects compared to 4-fluorophenyl (Compound 13), influencing aromatic stacking or metabolic stability .
- Functional Groups : Acrylonitrile (Compound 13) and carbaldehyde (CAS 881674-56-2) introduce sites for nucleophilic addition, unlike the inert methylsulfonyl group in the target compound .
Structural and Electronic Features
- Fluorine’s electronegativity may alter electron density at the pyrrole ring, affecting reactivity .
- Electron-Withdrawing Effects : Methylsulfonyl (target) and acrylonitrile (Compound 13) both deactivate the pyrrole ring, but sulfonyl groups provide stronger electron withdrawal, stabilizing negative charges .
Biological Activity
2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is a synthetic compound notable for its pyrrole structure, which is associated with various biological activities. This compound's unique substitution pattern, particularly the presence of a fluorophenyl and a methylsulfonyl group, enhances its lipophilicity and potential therapeutic applications. Research indicates that similar pyrrole derivatives exhibit significant anti-inflammatory and anticancer properties, making this compound a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 195.23 g/mol
- Structure : The compound features a pyrrole ring with a fluorophenyl group at one position and a methylsulfonyl group at another, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The presence of the fluorine atom enhances the compound's binding affinity to COX-2, potentially leading to improved therapeutic effects compared to traditional COX inhibitors.
Inhibition of COX Enzymes
Research indicates that this compound exhibits selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for this compound suggests a promising profile for anti-inflammatory applications.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrrole | Anti-inflammatory |
| 5-(4-Methylsulfonyl)phenyl-1H-pyrrole | Pyrrole | Anti-inflammatory |
| 5-(2-Fluorophenyl)pyrazole | Pyrazole | COX-2 inhibition |
| N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole | Pyrrole | Potential anticancer activity |
Study on Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of various pyrrole derivatives, this compound was found to significantly inhibit COX-2 activity in vitro. The compound showed an IC50 value lower than that of Celecoxib, a well-known COX-2 inhibitor, indicating its potential as an effective anti-inflammatory agent .
Anticancer Potential
Another research effort explored the anticancer activities of pyrrole derivatives. The findings suggested that modifications to the pyrrole core can enhance cytotoxicity against cancer cell lines. Specifically, derivatives like this compound exhibited promising results in inhibiting tumor cell proliferation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Cyclization via chloranil-mediated dehydrogenation. A solution of precursor compounds (e.g., substituted pyrroles) is refluxed with chloranil in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol .
- Route 2 : Sulfonylation using sulfonyl chlorides. For example, sodium hydride (NaH) or triethylamine (TEA) is used as a base to facilitate sulfonyl group introduction at the pyrrole’s 3-position. Yields vary based on substituents (e.g., 59–86% for fluorophenyl derivatives) .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Chloranil, xylene, reflux | 35–72 | |
| Sulfonylation | NaH, sulfonyl chloride | 59–86 |
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions and electronic environments (e.g., fluorophenyl deshielding effects) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. For example, the fluorophenyl ring’s dihedral angle (64.22° relative to pyrrole) and planar acrylonitrile groups (deviation <0.003 Å) are confirmed via single-crystal studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent electronic profiles) influence bioactivity or binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (EWGs) : The 2-fluorophenyl and methylsulfonyl groups enhance electrophilicity, improving covalent binding to target proteins (e.g., kinase inhibitors). Analogues with nitro or cyano substituents show higher reactivity .
- Steric effects : Bulky substituents at the pyrrole’s 1-position reduce activity due to steric hindrance. Crystallographic data highlight the importance of planar alignment for π-π stacking .
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Crystallization solvents : Polar solvents (e.g., methanol vs. DMSO) induce conformational changes. For example, C–H···O interactions in methanol yield tighter dimer packing .
- Temperature during data collection : Higher temperatures (e.g., 293 K vs. 173 K) increase thermal motion, affecting bond-length precision. Refinement using high-resolution data (e.g., <0.8 Å) minimizes errors .
Q. What strategies improve yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Inert atmosphere : Prevents oxidation of intermediates (e.g., pyrrole radicals) during sulfonylation .
- Stepwise purification : Silica gel chromatography isolates intermediates before final cyclization, reducing side reactions .
Q. How can molecular docking studies predict interactions between this compound and biological targets?
- Methodological Answer :
- Ligand preparation : Optimize the compound’s protonation state and tautomeric form (e.g., 1H-pyrrole vs. 3H-pyrrole) using computational tools like Schrödinger’s LigPrep.
- Docking protocols : Use Glide SP/XP to assess binding poses. The methylsulfonyl group’s electrostatic potential aligns with catalytic lysine residues in kinases, as seen in pharmacophore models .
Q. What in silico methods validate the compound’s reactivity in covalent inhibition mechanisms?
- Methodological Answer :
- DFT calculations : Evaluate the electrophilicity of the methylsulfonyl group. Fukui indices identify nucleophilic attack sites (e.g., sulfur atom) .
- MD simulations : Track bond formation between the compound and cysteine thiols in target proteins over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do different studies report varying dihedral angles for the fluorophenyl ring?
- Resolution : Angles depend on crystallization conditions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
